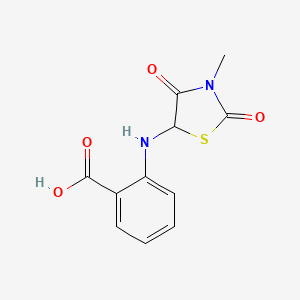

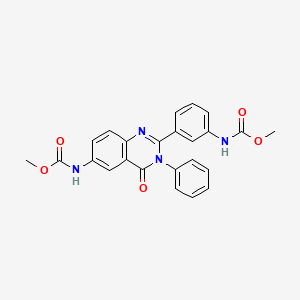

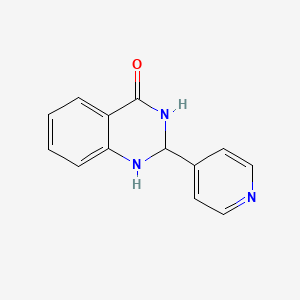

2-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid

Overview

Description

Synthesis Analysis

The synthesis of related thiazolidinone derivatives involves multiple steps, including condensation and cyclocondensation reactions. For instance, 2-hydroxy benzoic acid hydrazide undergoes condensation with aromatic aldehydes to form 2-hydroxy benzoic acid arylidene hydrazides, which are then cyclocondensed with thioglycolic acid to yield thiazolidinone derivatives (H. S. Patel & S. J. Patel, 2010). This synthesis route demonstrates the feasibility of generating similar structures by manipulating the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is often characterized using X-ray crystallography and spectroscopic methods. One study detailed the molecular structure of a thiazolidine moiety, highlighting the planarity of the structure and the hydrogen bonding patterns within the crystal lattice (P. Kosma, E. Selzer, & K. Mereiter, 2012). Such analyses are crucial for understanding the compound's behavior and reactivity.

Chemical Reactions and Properties

Thiazolidinone compounds undergo various chemical reactions, influenced by their functional groups and structural features. For example, electrochemical synthesis has been utilized to generate disulfides from thiazolidinone derivatives, showcasing their versatility in chemical transformations (R. Esmaili & D. Nematollahi, 2013).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystalline structure, are typically investigated using various analytical techniques. These properties are essential for predicting the compound's behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties of thiazolidinone derivatives, including acidity, basicity, reactivity towards various reagents, and stability, are critical for their potential applications in chemical synthesis and pharmaceutical research. Studies have explored the reactivity of these compounds with different metal ions to form complexes, indicating their potential as ligands in coordination chemistry (N. Mishra et al., 2019).

Scientific Research Applications

Thiazolidinediones as PTP 1B Inhibitors

Thiazolidinediones (TZDs), which include structures similar to "2-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid," have been investigated for their potential as protein tyrosine phosphatase 1B (PTP 1B) inhibitors. PTP 1B plays a crucial role in insulin signaling pathways, and its inhibition can help manage insulin resistance associated with type 2 diabetes mellitus (T2DM). Studies have shown that structural modifications of the TZD scaffold can enhance PTP 1B inhibitory activity, suggesting a pathway for designing novel inhibitors to treat or manage T2DM (Verma, Yadav, & Thareja, 2019).

Pharmacological Potential of Benzofused Thiazole Derivatives

Research on benzofused thiazole derivatives, which share a core structure with the compound , has demonstrated significant antioxidant and anti-inflammatory properties. These derivatives are synthesized via cyclocondensation reactions and have shown promising in vitro activities, highlighting their potential as alternative therapeutic agents for conditions requiring antioxidant and anti-inflammatory interventions (Raut et al., 2020).

2,4-Thiazolidinediones in Medicinal Chemistry

2,4-Thiazolidinediones, also known as glitazones, are recognized for their versatile pharmacological activities, including antimicrobial, anticancer, and antidiabetic effects. The structural adaptability of the TZD nucleus allows for the development of a wide range of lead molecules against various clinical disorders. This review emphasizes the importance of substitutions at N-3 and C-5 positions for enhancing biological activities, offering insights into the design of new drug molecules (Singh et al., 2022).

Regulatory Role of Benzoic Acid in Gut Functions

Benzoic acid, a component structurally related to the discussed compound, has been found to regulate gut functions by improving digestion, absorption, and barrier functions. Studies using animal models have demonstrated that appropriate levels of benzoic acid can enhance gut health by modulating enzyme activity, redox status, immunity, and microbiota. These findings suggest potential applications of benzoic acid and its derivatives in improving gastrointestinal health (Mao et al., 2019).

properties

IUPAC Name |

2-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S/c1-13-9(14)8(18-11(13)17)12-7-5-3-2-4-6(7)10(15)16/h2-5,8,12H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBCBEUDXRDOLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(SC1=O)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[N-(4-Bromo-3-methylphenyl)amino]-7-methylthio-5,8-quinolinedione](/img/structure/B1197364.png)

![17beta-Acetyl-1,2,3,4,6alpha,7alpha,10,12,13,14alpha,16,17-dodecahydro-3beta-hydroxy-10beta,13beta-dimethyl-5beta,8beta-etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylic anhydride acetate](/img/structure/B1197367.png)

![N-(1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)-2-(cyclohexylamino)-2-oxoethyl]-2-pyrazinecarboxamide](/img/structure/B1197375.png)

![N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B1197377.png)